molecular formula C12H17IO2Si B8395457 (Trimethylsilyl)ethyl 4-iodobenzoate CAS No. 305818-77-3

(Trimethylsilyl)ethyl 4-iodobenzoate

Cat. No.: B8395457
CAS No.: 305818-77-3
M. Wt: 348.25 g/mol
InChI Key: UMHAXMBMNPGUDM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-trimethylsilylethyl 4-iodobenzoate , reflecting its functional group arrangement. The molecular formula, C₁₂H₁₇IO₂Si , confirms the presence of 12 carbon atoms, 17 hydrogen atoms, one iodine atom, two oxygen atoms, and one silicon atom. The molecular weight is calculated as 348.25 g/mol , derived from the atomic masses of its constituent elements.

The compound’s structure features a benzoate core substituted with an iodine atom at the para position, esterified to a 2-trimethylsilylethyl group. This silyl group introduces significant steric bulk compared to simpler alkyl esters like ethyl 4-iodobenzoate (C₉H₉IO₂, molecular weight 276.07 g/mol). The trimethylsilyl moiety alters the compound’s solubility and reactivity, as evidenced by its preference for nonpolar solvents and stability under anhydrous conditions.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(Trimethylsilyl)ethyl 4-iodobenzoate C₁₂H₁₇IO₂Si 348.25 Para-iodobenzoate, trimethylsilyl
Ethyl 4-iodobenzoate C₉H₉IO₂ 276.07 Para-iodobenzoate, ethyl

Crystallographic Characterization

While single-crystal X-ray diffraction data for (trimethylsilyl)ethyl 4-iodobenzoate remains unreported, its 3D conformational model provides insights into its spatial arrangement. The benzoate ring adopts a planar geometry, with the iodine atom occupying the para position relative to the ester carbonyl group. The 2-trimethylsilylethyl chain extends outward, creating a staggered conformation that minimizes steric clashes between the bulky trimethylsilyl group and the aromatic ring.

Comparatively, ethyl 4-iodobenzoate lacks the silicon-based substituent, resulting in a more compact structure with reduced steric hindrance. The trimethylsilyl group’s electron-donating inductive effects may slightly polarize the ester carbonyl, though this requires further spectroscopic validation.

Conformational Isomerism Analysis

The compound exhibits limited conformational flexibility due to steric constraints imposed by the trimethylsilyl group. Rotation around the C–O bond linking the silyl ethyl group to the benzoate core is restricted, favoring a conformation where the silicon atom’s methyl groups are oriented away from the aromatic ring. This arrangement reduces van der Waals repulsions between the iodobenzene moiety and the silyl substituents.

In contrast, ethyl 4-iodobenzoate demonstrates greater rotational freedom around its ethyl ester linkage, enabling multiple low-energy conformers. The trimethylsilyl group’s bulkiness in the title compound effectively locks the molecule into a single dominant conformation, as visualized in its 3D structural model. This rigidity may influence its reactivity in cross-coupling reactions, where steric accessibility often determines reaction rates.

Comparative Structural Features with Related Silyl Esters

(Trimethylsilyl)ethyl 4-iodobenzoate belongs to a broader class of silyl-protected benzoate esters. Key comparisons include:

  • Trimethylsilyl vs. Alkyl Substituents : Replacing the ethyl group in ethyl 4-iodobenzoate with a trimethylsilylethyl group increases molecular weight by 72.18 g/mol and introduces hydrophobic character. The silicon atom’s larger atomic radius (111 pm vs. carbon’s 77 pm) expands the molecule’s steric profile.

  • Electronic Effects : The trimethylsilyl group’s σ-donating capacity may slightly destabilize the ester carbonyl’s electrophilicity compared to purely alkyl-substituted analogues. This effect is less pronounced than in aryl-silyl ethers due to the ethyl spacer’s insulating role.

  • Synthetic Utility : Silyl esters like this compound often serve as protected intermediates in multi-step syntheses. For example, trimethylsilylacetylene derivatives are employed in Sonogashira couplings, suggesting potential applications for (trimethylsilyl)ethyl 4-iodobenzoate in palladium-catalyzed reactions.

The compound’s structural complexity positions it as a valuable candidate for studying steric effects in ester hydrolysis and transition-metal-mediated transformations. Future research could explore its behavior under catalytic conditions commonly used with iodobenzene derivatives, such as Ullmann or Suzuki-Miyaura couplings.

Properties

CAS No.

305818-77-3

Molecular Formula

C12H17IO2Si

Molecular Weight

348.25 g/mol

IUPAC Name

2-trimethylsilylethyl 4-iodobenzoate

InChI

InChI=1S/C12H17IO2Si/c1-16(2,3)9-8-15-12(14)10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3

InChI Key

UMHAXMBMNPGUDM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of (trimethylsilyl)ethyl 4-iodobenzoate is in cross-coupling reactions, particularly the Negishi and Suzuki reactions. These reactions are fundamental in synthesizing biaryl compounds and other complex organic molecules.

Case Study: Negishi Cross-Coupling

A study demonstrated the use of (trimethylsilyl)ethyl 4-iodobenzoate in a Negishi cross-coupling reaction with various aryl halides. The reaction was conducted under continuous flow conditions, which improved yields and reduced reaction times compared to traditional batch methods. The use of lithium dicyclohexylamide as a base allowed for effective metalation and subsequent coupling, yielding trisubstituted arenes with high efficiency .

Synthesis of Aryl Phosphonates

(Trimethylsilyl)ethyl 4-iodobenzoate also plays a significant role in synthesizing aryl phosphonates through copper-promoted cross-coupling reactions. These phosphonates are important intermediates in pharmaceutical chemistry and agrochemicals.

Data Table: Reaction Conditions for Aryl Phosphonate Synthesis

EntrySolventFluoride SourceYield (%)
1DMFKF76
2THFCsF97

This table summarizes the yields obtained from various solvent and fluoride source combinations during the synthesis of aryl phosphonates using (trimethylsilyl)ethyl 4-iodobenzoate .

Radiolabeling for Imaging Studies

The compound has been utilized for radiolabeling single-domain antibody fragments with fluorine-18 for positron emission tomography (PET) imaging. In vitro studies showed that these labeled compounds effectively targeted HER2-expressing cancer cells, demonstrating potential applications in cancer diagnostics .

Anticancer Activity

Research has indicated that derivatives of (trimethylsilyl)ethyl 4-iodobenzoate exhibit anticancer properties. A series of compounds synthesized from this precursor were evaluated for their biological activity against various cancer cell lines, showing promising results .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are compared in Table 1.

Compound Molecular Weight Ester Group Substituent Log P (Calculated) Key Applications
Ethyl 4-iodobenzoate 276.07 Ethyl Iodine (para) ~2.5 (estimated) Cross-coupling reactions , radiochemistry precursors
Methyl 4-iodobenzoate 262.04 Methyl Iodine (para) N/A Organic synthesis intermediates
1-Methylpiperidin-4-yl 4-iodobenzoate 361.19 1-Methylpiperidin-4-yl Iodine (para) ~2.8 Cholinesterase ligands
Methyl 4-((trimethylsilyl)ethynyl)benzoate 232.35 Methyl TMS-ethynyl (para) N/A Catalysis, material science

Notes:

  • The TMS group in (trimethylsilyl)ethyl 4-iodobenzoate is expected to increase hydrophobicity compared to non-silylated analogs, similar to trends observed in TMS-ethynyl derivatives .
  • Ethyl 4-iodobenzoate and its methyl analog differ in ester chain length, affecting solubility and reactivity. Longer chains (e.g., ethyl) may enhance lipid solubility, critical for blood-brain barrier penetration in neurological probes .

Stability and Handling Considerations

  • Hydrolytic Sensitivity : Silyl ethers and esters, including TMS derivatives, are prone to hydrolysis under acidic or aqueous conditions . This necessitates anhydrous handling for (trimethylsilyl)ethyl 4-iodobenzoate.
  • Thermal Stability : Ethyl 4-iodobenzoate derivatives are generally stable at room temperature but may decompose under prolonged heating or strong bases, a trait likely exacerbated by the TMS group’s steric bulk .

Preparation Methods

Carbodiimide-Mediated Esterification

The most widely reported method involves the direct esterification of 4-iodobenzoic acid with 2-(trimethylsilyl)ethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Procedure :

  • Reactants :

    • 4-Iodobenzoic acid (3.0 g, 12.1 mmol)

    • 2-(Trimethylsilyl)ethanol (1.89 mL, 13.3 mmol)

    • DCC (2.74 g, 13.3 mmol)

    • DMAP (30 mg, 0.24 mmol)

  • Conditions :

    • Solvent: Anhydrous acetonitrile (61 mL)

    • Atmosphere: Argon

    • Duration: 24 hours at room temperature

  • Workup :

    • Filtration to remove dicyclohexylurea byproduct

    • Concentration under reduced pressure

    • Purification via silica gel chromatography (hexane/ethyl acetate = 9:1)

Yield : 75%.

Mechanistic Insight :
DCC activates the carboxylic acid group of 4-iodobenzoate, forming an active intermediate that reacts with the silylated ethanol. DMAP accelerates the reaction by stabilizing the acyloxyphosphonium ion.

Transesterification from Ethyl 4-Iodobenzoate

An alternative route starts with ethyl 4-iodobenzoate, leveraging transesterification under acidic or basic conditions.

Procedure :

  • Reactants :

    • Ethyl 4-iodobenzoate

    • 2-(Trimethylsilyl)ethanol

  • Catalysts :

    • Acidic: pp-Toluenesulfonic acid (PTSA)

    • Basic: Sodium hydride (NaH)

  • Conditions :

    • Solvent: Toluene or THF

    • Temperature: Reflux (110°C)

    • Duration: 12–24 hours

Yield : ~65–70% (estimated from analogous reactions).

Limitations :

  • Competing hydrolysis of the ethyl ester

  • Requires strict anhydrous conditions to prevent silyl ether degradation

Reaction Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal that acetonitrile outperforms dichloromethane (DCM) or tetrahydrofuran (THF) in DCC-mediated esterification due to its polar aprotic nature, which stabilizes the reaction intermediate.

Table 1 : Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)
Acetonitrile37.575
DCM8.952
THF7.548

Stoichiometric Adjustments

A 10% excess of 2-(trimethylsilyl)ethanol (1.1 equiv) ensures complete conversion of 4-iodobenzoic acid, minimizing residual starting material.

Purification and Isolation Techniques

Chromatographic Purification

Silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 3:1) effectively separates the product from unreacted silyl alcohol and dimeric byproducts.

Critical Observation :

  • Rf=0.79R_f = 0.79 in hexane/ethyl acetate (1:1).

Recrystallization

While less common, recrystallization from hexane/ethyl acetate mixtures yields crystals suitable for X-ray diffraction, though with a 10–15% loss in yield.

Analytical Characterization

Table 2 : Spectroscopic Data for (Trimethylsilyl)ethyl 4-Iodobenzoate

ParameterValue
Melting Point 101–104°C
IR (KBr) 1725 cm1^{-1} (C=O stretch)
1H^1H NMR δ 0.15 (s, 9H, Si(CH3_3)3_3),
δ 1.05 (t, 2H, CH2_2Si),
δ 4.40 (t, 2H, OCH2_2),
δ 7.65–8.10 (m, 4H, Ar-H)
Elemental Analysis C: 41.47%; H: 4.79% (Calc.)

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodide moiety facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biphenyl derivatives. For example, reaction with phenylboronic acid yields 4-phenylbenzoate analogs.

Bioconjugation

The silyl ether group serves as a protected alcohol, which can be deprotected under mild acidic conditions (e.g., TBAF) for subsequent functionalization of biomolecules.

Recent Advances

Flow Chemistry Approaches

A 2024 study demonstrated a continuous-flow variant of the DCC method, reducing reaction time to 2 hours with a 78% yield.

Enzyme-Mediated Synthesis

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF4_4]) offers a greener alternative, achieving 68% yield at 50°C .

Q & A

Basic: What are the optimized synthetic routes for (trimethylsilyl)ethyl 4-iodobenzoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves esterification or silylation of 4-iodobenzoic acid derivatives. A common approach is to react 4-iodobenzoyl chloride with (trimethylsilyl)ethanol under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. provides a template for analogous ester syntheses: refluxing in DMSO (18 hours) followed by reduced-pressure distillation and crystallization (water-ethanol) yields ~65% purity . For the trimethylsilyl group, suggests using trimethylsilyl-protected intermediates in furan syntheses, where reaction times and stoichiometric control of silylating agents (e.g., trimethylsilyl chloride) are critical. Key variables include:

  • Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance reactivity but may require rigorous drying.
  • Temperature : Reflux (80–120°C) balances reaction rate and side-product formation.
  • Workup : Ice-water quenching minimizes hydrolysis of the silyl group.

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